molecular formula C20H22BrNO2 B2831810 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850904-08-4

2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2831810
CAS RN: 850904-08-4
M. Wt: 388.305
InChI Key: ZQAJOJQKSCULJV-UHFFFAOYSA-N
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Description

The compound “2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The molecule also has a bromobenzyl group and a butoxy group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The isoquinoline part of the molecule is a bicyclic structure, containing a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromobenzyl group could potentially be substituted in a nucleophilic aromatic substitution reaction . The isoquinoline part of the molecule could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Bromobenzyl compounds are typically solid at room temperature, and isoquinoline compounds are typically liquids or low-melting solids .

Scientific Research Applications

Synthesis and Cyclization

The compound 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one and its derivatives serve as key intermediates in the synthesis of complex heterocyclic structures. Radical cyclization of bromobenzylisoquinolines leads to the formation of aporphines or novel 5-oxoaporphines, which are pivotal in synthesizing natural and bioactive compounds like glaucine and pontevedrine. This methodology offers a new route to 4,5-dioxoaporphines, underlining the importance of 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one in medicinal chemistry and drug development (Estévez, Villaverde, Estévez, & Castedo, 1994).

Antioxidant Properties

Research into the antioxidant capabilities of related bromophenols and bromobenzyl compounds has identified several with significant activity. These compounds have shown potent antioxidant effects in various assays, suggesting their potential utility in developing treatments or supplements aimed at combating oxidative stress (Olsen, Hansen, Isaksson, & Andersen, 2013).

Photolabile Protecting Groups

Brominated hydroxyquinoline derivatives, closely related to the compound , have been developed as photolabile protecting groups for carboxylic acids. These groups offer improved properties over existing options, including greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis. This makes them particularly suitable for use in vivo, indicating the potential of 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one derivatives in biological research and therapeutic applications (Fedoryak & Dore, 2002).

Molecular Solid Synthesis

Compounds structurally related to 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one have been utilized in synthesizing new molecular solids with intriguing magnetic properties. These studies offer insights into the design of materials with specific magnetic behaviors, highlighting the broader applicability of such compounds in materials science (Ni, Li, Dang, Song, Ni, & Meng, 2005).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug, its mechanism would depend on its specific biological targets .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, then future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-5-butoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO2/c1-2-3-13-24-19-6-4-5-18-17(19)11-12-22(20(18)23)14-15-7-9-16(21)10-8-15/h4-10H,2-3,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAJOJQKSCULJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC2=C1CCN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one

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